REACTION_CXSMILES
|
[CH:1]1[C:14]2NC3C(=CC=CC=3)[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C1(S[CH:22]([OH:24])[CH3:23])C=CC=CC=1>S(=O)(=O)(O)O.C1(C)C=CC=CC=1>[C:5]1([SH:6])[CH:14]=[CH:1][CH:2]=[CH:3][CH:4]=1.[CH2:22]1[O:24][CH2:23]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
phenylthioethanol
|
Quantity
|
1.1 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SC(C)O
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is maintained under a nitrogen blanket
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated
|
Type
|
ADDITION
|
Details
|
is added dropwise over a period of approximately 90 minutes
|
Duration
|
90 min
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Type
|
product
|
Smiles
|
C1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |